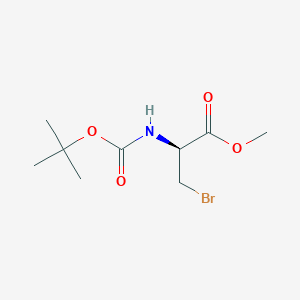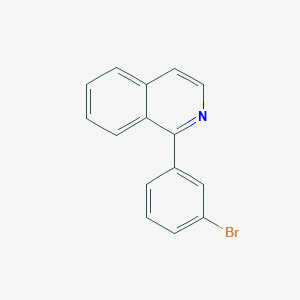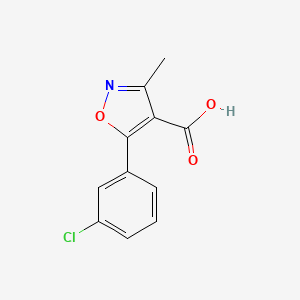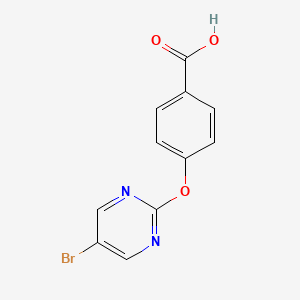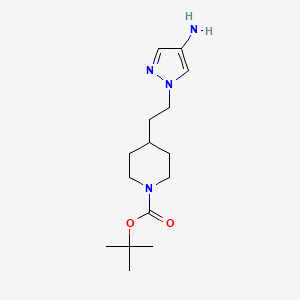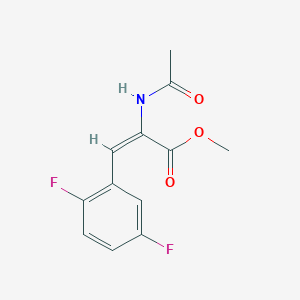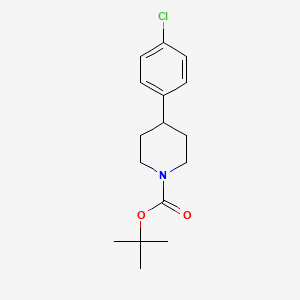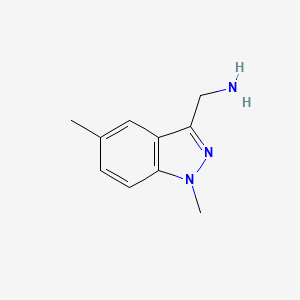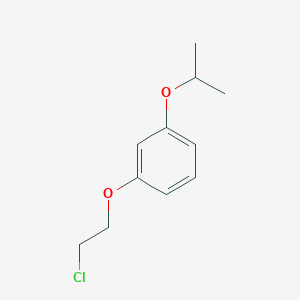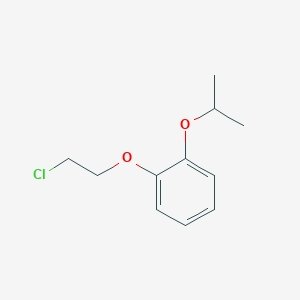![molecular formula C11H11ClN4OS B1437858 N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide CAS No. 1199215-76-3](/img/structure/B1437858.png)
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide
説明
The compound “N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiadiazole ring, and a chlorobenzene ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis of this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution and condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the conjugated system within the thiadiazole and amide groups. The electron-withdrawing nature of the chlorobenzene ring could have interesting effects on the electronic distribution within the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions, and the chlorobenzene ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of the polar amide group could influence its solubility in different solvents .科学的研究の応用
Synthesis and Characterisation
1,3,4-thiadiazole molecules, including derivatives similar to N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide, have significant applications in health pharmaceutics and agriculture. These derivatives have been obtained through cyclization and further reactions, leading to compounds with potential antibacterial and antifungal activities. The structures of these compounds are typically confirmed using spectroscopy methods like IR, H NMR, C NMR, and MS (Makwane et al., 2018).
Biological Activities
Compounds with structures related to this compound have been synthesized and found to exhibit various biological activities. For example, some derivatives show good activity as plant growth regulators and possess fungicidal properties (Song Xin-jian et al., 2006).
Pharmacological Evaluation
These compounds are also studied for their potential as pharmacological agents. For instance, certain analogs have been synthesized and evaluated as glutaminase inhibitors, showing potential in inhibiting the growth of certain cancer cells (K. Shukla et al., 2012). Similarly, derivatives have been designed and synthesized for potential anti-inflammatory and analgesic effects (Anas M H Shkair et al., 2016).
Quantum Theory of Atoms-In-Molecules Analysis
Another interesting aspect is the study of noncovalent interactions in derivatives like this compound using quantum theory of atoms-in-molecules (QTAIM) approach. This provides insights into the molecular interactions and stability of these compounds (A. El-Emam et al., 2020).
Safety and Hazards
作用機序
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
This compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .
Biochemical Pathways
The urease enzyme catalyzes the conversion of urea to ammonia and carbon dioxide . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori . Therefore, the inhibition of urease disrupts this pathway, affecting the survival of Helicobacter pylori .
Pharmacokinetics
The compound’s high activity against the urease enzyme suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of the urease enzyme by this compound results in a decrease in the pH level, which is detrimental to the survival of Helicobacter pylori . This makes this compound a potential candidate for the treatment of infections caused by this bacterium .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally recommended to store and handle such compounds in a controlled environment to prevent any adverse reactions with oxidizing agents .
特性
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-chlorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQDVHAEQPPZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



